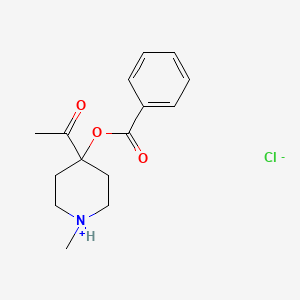
1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Acetylation and Benzoylation: The piperidine ring is then acetylated and benzoylated using acetic anhydride and benzoyl chloride, respectively, under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions and the use of organocatalysts to achieve high yields and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the benzoyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: N-alkylated or N-acylated piperidine derivatives.
Scientific Research Applications
1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenylpiperidine hydrochloride: Another piperidine derivative with similar structural features.
4-Benzoyloxypiperidine: Lacks the methyl and acetyl groups but shares the benzoyloxy moiety.
Uniqueness
1-Methyl-4-acetyl-4-benzoyloxypiperidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
98694-59-8 |
|---|---|
Molecular Formula |
C15H20ClNO3 |
Molecular Weight |
297.78 g/mol |
IUPAC Name |
(4-acetyl-1-methylpiperidin-1-ium-4-yl) benzoate;chloride |
InChI |
InChI=1S/C15H19NO3.ClH/c1-12(17)15(8-10-16(2)11-9-15)19-14(18)13-6-4-3-5-7-13;/h3-7H,8-11H2,1-2H3;1H |
InChI Key |
CDIAWKHQHCHXPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC[NH+](CC1)C)OC(=O)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















